

# Preclinical Profile of KB-0742: A Potent and Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BO-0742  |           |
| Cat. No.:            | B1667343 | Get Quote |

Introduction: KB-0742 (formerly **BO-0742**) is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Transcriptional deregulation is a recognized feature of many cancers, with genomic amplifications of oncogenes like the MYC family occurring in a significant percentage of solid tumors.[2][3] CDK9 plays a crucial role in regulating transcriptional elongation, making it a compelling therapeutic target for cancers dependent on deregulated transcriptional activity.[1][2] KB-0742 was developed to selectively inhibit CDK9, offering a potential therapeutic strategy for MYC-dependent cancers and other transcriptionally addicted tumors.[2][4] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, leading to its investigation in a phase 1/2 clinical trial for patients with relapsed or refractory solid tumors.[2][5]

### **Mechanism of Action**

KB-0742 selectively binds to and inhibits CDK9, a key regulator of transcriptional elongation.[1] [5] This inhibition leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II (pSER2), a critical step for productive transcription elongation.[1] The subsequent suppression of transcription disproportionately affects genes with high transcriptional turnover, including oncogenic drivers like MYC.[4][5] The downstream effects include cell cycle arrest and apoptosis in tumor cells that are dependent on these oncogenic transcription factors.[5]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tempus.com [tempus.com]
- 5. onclive.com [onclive.com]
- To cite this document: BenchChem. [Preclinical Profile of KB-0742: A Potent and Selective CDK9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667343#preclinical-studies-of-bo-0742]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com